molecular formula C14H9ClN2O5 B2666328 4-(4-Chloro-3-nitrobenzamido)benzoic acid CAS No. 313960-76-8

4-(4-Chloro-3-nitrobenzamido)benzoic acid

Cat. No.: B2666328
CAS No.: 313960-76-8
M. Wt: 320.69
InChI Key: KXADSLFKBGTPAX-UHFFFAOYSA-N
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Description

“4-(4-Chloro-3-nitrobenzamido)benzoic acid” is a derivative of benzoic acid, which is an organic compound. The molecular formula is C7H4ClNO4 . It is a white solid that is soluble in some organic solvents and in aqueous base .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Scientific Research Applications

Solid-State Chemistry

4-(4-Chloro-3-nitrobenzamido)benzoic acid and its derivatives are studied for their unique solid-state properties. For instance, molecular salts of similar compounds, with pyridyl and benzoic acid derivatives, have been synthesized to investigate the occurrence of weak halogen bonds in the presence of strong hydrogen bonds. These studies provide insight into the structural versatility and stabilization mechanisms within crystal engineering, highlighting the importance of halogen bonds in molecular adducts (Oruganti et al., 2017).

Heterocyclic Synthesis

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid serve as building blocks for solid-phase synthesis, leading to various nitrogenous heterocycles. This application is crucial in drug discovery, where such heterocycles are pivotal in creating diverse libraries of potentially therapeutic compounds (Křupková et al., 2013).

Environmental Applications

Studies have also looked into the purification of water using near-U.V. illuminated suspensions of titanium dioxide with compounds like this compound. This research underscores the potential environmental applications, particularly in the degradation and removal of harmful organic compounds from water (Matthews, 1990).

Material Science

In material science, benzoic acid derivatives, including structures similar to this compound, are investigated for their role in designing ternary cocrystals. These studies explore the interplay of hydrogen and halogen bonds in creating stable cocrystalline structures, which could have implications in developing new materials with tailored properties (Tothadi & Desiraju, 2013).

Polymer Science

The exploration of new dopants for polyaniline synthesis has included benzoic acid and its derivatives. Such research broadens the understanding of conductive polymers and their potential applications in various technological fields, such as electronics and sensors (Amarnath & Palaniappan, 2005).

Safety and Hazards

“4-(4-Chloro-3-nitrobenzamido)benzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-[(4-chloro-3-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-11-6-3-9(7-12(11)17(21)22)13(18)16-10-4-1-8(2-5-10)14(19)20/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXADSLFKBGTPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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